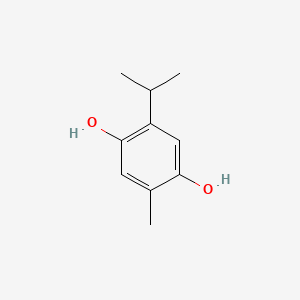

チモヒドロキノン

概要

説明

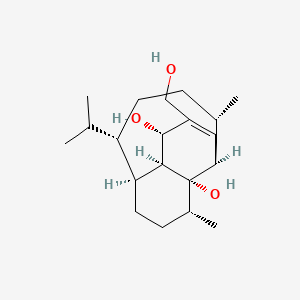

チモヒドロキノンは、黒種草として知られるニゲラ・サチバの種子に自然に含まれる化合物です。これは、同じ種子に存在する別の生物活性化合物であるチモキノンの誘導体です。 チモヒドロキノンは、その抗酸化特性と、特に医学および生化学の分野における潜在的な治療用途で知られています .

科学的研究の応用

チモヒドロキノンは、以下を含む幅広い科学研究用途を持っています。

作用機序

チモヒドロキノンは、主にその抗酸化活性によって作用を発揮します。それはフリーラジカルと活性酸素種 (ROS) をスカベンジし、細胞を酸化損傷から保護します。 この化合物は、抗酸化応答エレメントの活性化とプロ炎症性サイトカインの阻害など、さまざまな細胞シグナル伝達経路も調節します . これらの作用は、さまざまな疾患におけるその潜在的な治療効果に貢献しています。

6. 類似の化合物との比較

チモヒドロキノンは、チモキノン、チモール、ジヒドロチモキノンなどの他の類似の化合物と比較されることがよくあります。 これらの化合物はすべて、ニゲラ・サチバの種子を共通の起源としていますが、チモヒドロキノンは、その特定の酸化還元特性とより高いラジカル捕捉能力により、独特です . これにより、酸化ストレスと抗酸化メカニズムに関連する研究で特に価値があります。

類似の化合物:

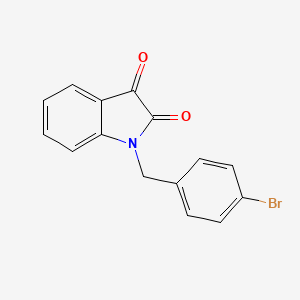

- チモキノン

- チモール

- ジヒドロチモキノン

結論として、チモヒドロキノンは、その多様な化学的性質とさまざまな分野における潜在的な用途により、非常に興味深い化合物です。その独自の酸化還元挙動と抗酸化活性は、科学研究と産業用途において貴重な対象となっています。

準備方法

合成経路と反応条件: チモヒドロキノンは、チモキノンの還元によって合成できます。 この還元プロセスは通常、制御された条件下で、水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤の使用を伴います .

工業的製造方法: チモヒドロキノンの工業的製造は、ニゲラ・サチバの種子からの化合物の抽出と分離を伴います。種子は、生物活性成分を分離するための効率的な方法である超臨界二酸化炭素抽出にかけられます。 このプロセスは、精製工程を経て純粋な形でチモヒドロキノンを得ることを目的としています .

化学反応の分析

反応の種類: チモヒドロキノンは、以下を含むさまざまな化学反応を起こします。

酸化: チモヒドロキノンは、過酸化水素 (H2O2) や過マンガン酸カリウム (KMnO4) などの酸化剤を使用して、チモキノンに戻すことができます.

還元: 前述のように、チモキノンは還元剤を使用してチモヒドロキノンに還元できます.

置換: チモヒドロキノンは、特に芳香族環にヒドロキシル基が存在するため、求電子置換反応、特に求電子芳香族置換反応に参加できます.

一般的な試薬と条件:

酸化: 過酸化水素 (H2O2)、過マンガン酸カリウム (KMnO4)

還元: 水素化ホウ素ナトリウム (NaBH4)、水素化リチウムアルミニウム (LiAlH4)

置換: 酸性または塩基性条件下でさまざまな求電子剤

生成される主な生成物:

酸化: チモキノン

還元: チモヒドロキノン

置換: 使用される求電子剤に応じてさまざまな置換誘導体

類似化合物との比較

- Thymoquinone

- Thymol

- Dihydrothymoquinone

特性

IUPAC Name |

2-methyl-5-propan-2-ylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIOHYHRGZNZCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176706 | |

| Record name | Thymohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2217-60-9 | |

| Record name | Thymohydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymohydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymohydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thymohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-5-methylbenzene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROTHYMOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C2ICM1R8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

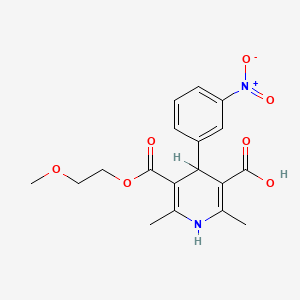

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main biological activities reported for thymohydroquinone?

A1: Thymohydroquinone (THQ) displays a range of biological activities, most notably its antioxidant, anti-inflammatory, and antitumor properties. It acts as a potent scavenger of free radicals, including superoxide radicals [], and demonstrates inhibitory effects against cyclooxygenase enzymes (COX-1 and COX-2) involved in inflammation []. Additionally, THQ exhibits significant cytotoxic activity against various cancer cell lines, including squamous cell carcinoma and fibrosarcoma, both in vitro and in vivo [, , ].

Q2: How does thymohydroquinone exert its antioxidant effects?

A2: Thymohydroquinone exhibits potent antioxidant activity, surpassing that of its parent compound, thymoquinone []. This activity is attributed to its ability to donate electrons and scavenge free radicals, particularly superoxide radicals, effectively neutralizing them and mitigating oxidative stress [].

Q3: Is thymohydroquinone effective against microbial infections?

A3: Yes, thymohydroquinone demonstrates broad-spectrum antimicrobial activity against various bacterial and fungal species. It exhibits potent activity against Gram-positive bacteria, particularly Staphylococcus aureus [], and shows efficacy against several oral pathogens involved in dental caries and periodontal diseases, including Streptococcus mutans and Streptococcus sobrinus []. Furthermore, THQ displays antifungal activity against dairy spoilage yeasts, including Candida albicans and Aspergillus fumigatus [].

Q4: How does the structure of thymohydroquinone contribute to its antifungal activity?

A4: The antifungal activity of thymohydroquinone is attributed to its ability to inhibit the growth of various yeast and mold species, including those relevant to dairy spoilage []. While the exact mechanism of action requires further investigation, it is likely related to its ability to interact with fungal cell membranes and disrupt vital cellular processes.

Q5: Does the pH level influence the antimicrobial activity of thymohydroquinone?

A5: Interestingly, the antifungal effects of thymohydroquinone, unlike those of some common food preservatives, remain relatively stable across different pH levels. This characteristic makes it a potentially valuable natural preservative for milk products, as its efficacy persists at both pH 4.0 and 5.5 [].

Q6: Does thymohydroquinone show any potential for treating neurological disorders?

A6: Research suggests that thymohydroquinone may hold potential for addressing neurological conditions. A study utilizing a mouse model demonstrated that thymohydroquinone significantly improved motor skill learning []. This improvement is potentially linked to its ability to act as an agonist for the AMPA receptor, a key player in synaptic plasticity and learning.

Q7: Can thymohydroquinone cross the blood-brain barrier?

A7: In silico studies, particularly ADMET analysis, indicate that thymohydroquinone possesses a high probability of crossing the blood-brain barrier (BBB) [, ]. This ability stems from its favorable physicochemical properties, suggesting its potential for targeting the central nervous system and addressing neurological disorders.

Q8: Are there any known synergistic effects of thymohydroquinone with other antimicrobial agents?

A8: Studies show that thymohydroquinone exhibits synergistic antibacterial effects when combined with certain antibiotics, particularly against Staphylococcus aureus []. This synergistic interaction highlights its potential for enhancing the efficacy of existing antibiotics, potentially mitigating the challenge of antibiotic resistance.

Q9: What is the role of cytochrome P450 enzymes in the biosynthesis of thymohydroquinone?

A9: Cytochrome P450 monooxygenases (P450s) play a crucial role in the biosynthesis of thymohydroquinone in plants of the Lamiaceae family []. Specifically, P450s from the CYP76S and CYP736A subfamilies are responsible for hydroxylating thymol and carvacrol, leading to the formation of thymohydroquinone [].

Q10: What are the potential applications of thymohydroquinone in drug development?

A10: The diverse biological activities of thymohydroquinone make it a promising candidate for drug development in various areas. Its antioxidant and anti-inflammatory properties suggest potential applications in treating inflammatory disorders and conditions associated with oxidative stress. Moreover, its antitumor activity, particularly against breast cancer cells [], warrants further investigation for developing novel anticancer therapies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-[[(1R)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1683059.png)

![4-[Bis(naphthalen-1-ylmethyl)amino]butanoic acid](/img/structure/B1683075.png)

![4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B1683076.png)